3-Amino-cycloheptanecarboxylic acid
Description
Overview of Cyclic β-Amino Acids as Constrained Building Blocks in Organic and Medicinal Chemistry
Cyclic β-amino acids are conformationally restricted analogues of their linear counterparts, a feature that bestows upon them a higher degree of structural predictability and stability. nih.govacs.org This conformational rigidity is a direct consequence of the cyclic backbone, which limits the rotational freedom of the molecule. In the context of peptide science, the incorporation of these constrained building blocks can lead to peptidomimetics with enhanced resistance to enzymatic degradation by proteases, a significant hurdle in the development of peptide-based therapeutics. nih.govacs.org The defined spatial orientation of the amino and carboxylic acid functional groups in cyclic β-amino acids can also facilitate the formation of specific secondary structures, such as turns and helices, which are often crucial for biological activity. mdpi.com
The ability to modulate the conformational preferences of peptides and other bioactive molecules makes cyclic β-amino acids valuable tools in drug discovery. acs.org By introducing these rigid scaffolds, chemists can design molecules with improved binding affinity and selectivity for their biological targets. nih.gov The synthetic versatility of cyclic β-amino acids allows for the introduction of various functional groups, further expanding their utility in creating diverse chemical libraries for screening and optimization. nih.gov
The Unique Context of 3-Amino-cycloheptanecarboxylic Acid within the Landscape of Medium-Sized Cyclic β-Amino Acids
Within the broader family of cyclic β-amino acids, those possessing medium-sized rings (seven to nine-membered) occupy a distinct chemical space. While smaller five- and six-membered cyclic β-amino acids have been extensively studied, their larger counterparts, including the seven-membered cycloheptane (B1346806) ring of this compound, have received comparatively less attention. researchgate.net The synthesis of these medium-sized rings presents unique challenges due to entropic factors and transannular strain.
This compound, with its seven-membered ring, offers a unique conformational landscape that is more flexible than smaller rings but still significantly more constrained than linear β-amino acids. This intermediate level of flexibility could be advantageous in mimicking or disrupting specific protein-protein interactions that are not well-addressed by more rigid or more flexible scaffolds. The relative positioning of the amino and carboxyl substituents on the cycloheptane ring (1,3-substitution) further defines its potential for inducing specific secondary structures in peptides or for acting as a scaffold in the design of non-peptidic bioactive molecules.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| CAS Number | 1509761-50-5 |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 3-aminocycloheptane-1-carboxylic acid |
| InChI Key | GEBRELVDQCZQKY-UHFFFAOYSA-N |
Research Trajectories and Scope for this compound Analogues
The exploration of this compound and its analogues represents a promising frontier in medicinal chemistry. Research in this area is likely to follow several key trajectories. A primary focus will be the development of efficient and stereoselective synthetic routes to access a variety of substituted this compound derivatives. This will enable a systematic investigation of how modifications to the cycloheptane ring and the functional groups impact the conformational preferences and biological activity of the resulting molecules.
Furthermore, the incorporation of this compound into peptide sequences will allow for a detailed study of its influence on secondary structure and proteolytic stability. The unique conformational properties of the seven-membered ring may lead to the discovery of novel peptide folds with interesting biological functions.
The development of analogues of this compound also holds potential for the discovery of new therapeutic agents. By using the cycloheptane ring as a scaffold, researchers can design and synthesize molecules that target a wide range of biological systems. For instance, analogues of other cyclic amino acids have shown promise as enzyme inhibitors and receptor modulators. nih.gov A similar approach with this compound could lead to the identification of novel drug candidates.
The table below provides a comparative look at related cyclic amino acid structures:
| Compound Name | Ring Size | Molecular Formula |
| 3-Aminocyclopentanecarboxylic acid | 5 | C6H11NO2 |
| cis-3-Aminocyclohexanecarboxylic acid | 6 | C7H13NO2 |
| This compound | 7 | C8H15NO2 |
Structure
3D Structure
Properties
IUPAC Name |
3-aminocycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(5-7)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRELVDQCZQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino Cycloheptanecarboxylic Acid and Its Analogues
General Strategies for Carbocyclic β-Amino Acid Synthesis Relevant to the Cycloheptane (B1346806) Scaffold
Several general strategies for the synthesis of carbocyclic β-amino acids are applicable to the cycloheptane system. These methods often involve the use of functionalized cyclic ketones or unsaturated esters as key starting materials.
Reductive Amination Approaches for Functionalized Cyclic Systems
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of 3-amino-cycloheptanecarboxylic acid synthesis, this approach would typically involve a 3-oxo-cycloheptanecarboxylate derivative. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org
The process can be carried out in a one-pot reaction by combining the ketone, an amine source (such as ammonia or an ammonium (B1175870) salt), and a reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the ketone. sigmaaldrich.com
| Starting Material | Amine Source | Reducing Agent | Product | Reference |
| Cycloheptanone | Ammonia | H₂, Ni | Cycloheptylamine | General Method |
| 3-Oxocycloheptanecarboxylate | NH₄Cl | NaBH₃CN | This compound ester | wikipedia.org |
Ring-Closing Metathesis Strategies for Cyclic Ring Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various ring sizes, including seven-membered rings. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene. For the synthesis of a this compound precursor, a suitably functionalized diene with amino and carboxyl-group precursors would be required.
The efficiency of RCM can be influenced by factors such as the substitution pattern of the diene, the choice of catalyst, and the reaction conditions. The resulting cycloheptene derivative can then be further functionalized to yield the saturated this compound.
| Diene Precursor | Catalyst | Product | Reference |
| Diethyl diallylmalonate | Grubbs' Catalyst (1st Gen) | Diethyl cyclohept-4-ene-1,1-dicarboxylate | nih.gov |
| N-protected amino acid with two terminal alkene chains | Grubbs' Catalyst (2nd Gen) | Cyclic N-protected amino acid precursor | nih.gov |
Conjugate Addition Reactions to α,β-Unsaturated Esters in Cyclic Systems
Conjugate addition, or Michael addition, is a key strategy for the formation of β-amino acids. makingmolecules.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. makingmolecules.com In the synthesis of this compound, a suitable nitrogen nucleophile, such as ammonia, a primary or secondary amine, or an azide, can be added to a cycloheptene-1-carboxylate derivative.
The reaction is often promoted by a base and can be performed with a high degree of stereocontrol, depending on the substrate, nucleophile, and reaction conditions. The resulting enolate intermediate is subsequently protonated to give the β-amino ester.
| Michael Acceptor | Nucleophile | Product | Reference |
| Ethyl cyclohept-1-ene-1-carboxylate | Benzylamine | Ethyl 2-(benzylamino)cycloheptane-1-carboxylate | makingmolecules.com |
| Cyclohept-2-en-1-one | Lithium dibenzylamide | 3-(Dibenzylamino)cycloheptanone | masterorganicchemistry.com |
Functionalization via Selective Halolactonization (e.g., Iodolactonization)
Halolactonization, particularly iodolactonization, is a powerful method for the stereoselective synthesis of functionalized cyclic systems. This reaction involves the treatment of an unsaturated carboxylic acid with iodine and a base, leading to the formation of an iodolactone. While not a direct route to an amino acid, this methodology can be used to introduce functionality that can be later converted to an amino group. For instance, the resulting iodolactone can undergo nucleophilic substitution with an azide, followed by reduction to the amine. This strategy allows for the introduction of both the amino and carboxylic acid functionalities with defined stereochemistry.
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of the different isomers of this compound is crucial for their application in medicinal chemistry and as building blocks in peptide synthesis. Enantioselective approaches aim to produce single enantiomers of the target molecule.
Enantioselective Approaches for Cyclic β-Amino Acids
While not directly yielding this compound itself, this methodology demonstrates a viable enantioselective route to functionalized cycloheptane amino acid derivatives. Further chemical modifications of the resulting polyols could potentially lead to the target compound.
| Key Reactions | Chiral Source | Product Type | Enantioselectivity | Reference |
| VMAR, MBHR, IPCR | D- or L-glyceraldehyde derivatives | Hydroxylated cycloheptane amino acids | High | nih.gov |
Diastereoselective Control in Cycloheptane Amino Acid Synthesis
The construction of the cycloheptane ring with precise control over the spatial orientation of its substituents is a significant synthetic challenge. Diastereoselective control is crucial as it determines the relative stereochemistry of the multiple chiral centers in the final amino acid.
A key strategy for achieving such control involves the use of a chiral scaffold to direct the formation of the seven-membered ring. For instance, a highly enantioselective synthesis of cycloheptane amino acid polyols utilizes a 3,5-cis-disposed pyrrolidinone intermediate derived from a chiral source. The stereochemistry of this starting material dictates the subsequent diastereoselectivity. A critical step in this process is the diastereoselective hydrogenation of a precursor under heterogeneous catalytic conditions (H₂, Pd/C), which exclusively provides a cis-disposed arrangement of side chains on the pyrrolidinone core. acs.org This cis-orientation is a prerequisite for the subsequent key ring-forming step. The formation of the cycloheptane ring itself is accomplished via an intramolecular pinacol coupling reaction (IPCR), a method that demands a specific relative cis orientation of the two precursor aldehyde moieties to facilitate annulation. acs.org
Influence of Chiral Catalysis in Asymmetric Syntheses
While the use of chiral catalysts is a cornerstone of modern asymmetric synthesis, specific applications for the direct enantioselective synthesis of 3-aminocycloheptanecarboxylic acid are not widely documented. Instead, asymmetric synthesis is often achieved by employing the "chiral pool" approach, where the synthesis begins with an enantiomerically pure starting material.
In the synthesis of cycloheptane amino acid polyols, the chirality is sourced from a pyroglutamic acid derivative. acs.org The entire synthesis proceeds by transferring the stereochemical information from this starting material to the final product. The pivotal ring-closing step, an intramolecular pinacol coupling reaction mediated by samarium diiodide (SmI₂), creates the cycloheptane framework. The stereochemical outcome of this annulation is governed by the pre-existing chiral centers on the acyclic dialdehyde precursor, which were installed in earlier steps. acs.org This substrate-controlled approach, rather than a catalyst-controlled one, ensures the high enantiopurity of the resulting bicyclic intermediate, which is then converted to the final amino acid. acs.org
Functionalization and Derivatization of the Cycloheptane Ring System
Strategies for Introducing Additional Substituents on the Ring
Introducing additional functional groups, such as hydroxyl groups, onto the cycloheptane ring is essential for creating analogues with diverse properties. A prominent strategy begins with a highly functionalized chiral precursor, where the desired substituents are already present on side chains before the ring is formed.
In an elegant approach to polyhydroxylated cycloheptane amino acids, a chiral pyrrolidinone serves as a scaffold. acs.org This scaffold contains two side chains that are destined to become part of the cycloheptane ring. These side chains are manipulated bilaterally to introduce the necessary oxygenated functionalities. The process involves steps like periodate-mediated oxidative cleavage of diols to form dialdehydes. acs.org This ensures that the hydroxyl groups are strategically placed on the acyclic precursor prior to the intramolecular pinacol coupling reaction that forms the seven-membered ring. acs.org Following the cyclization, the newly formed diol on the cycloheptane ring, along with the other hydroxyl groups carried over from the precursor, results in a polyhydroxylated amino acid derivative. acs.org
Synthesis of Polyhydroxylated Cyclic β-Amino Acid Derivatives
The synthesis of cycloheptane amino acids featuring multiple hydroxyl groups represents a specialized area of functionalization. A successful enantioselective synthesis of (1R,2S,3R,4R,5R,6S)-6-Amino-2,3,4,5-tetrahydroxycycloheptanecarboxylic Acid has been reported, showcasing a multi-step approach that culminates in a highly substituted cycloheptane ring. acs.org
Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Product | Yield |
| Diastereoselective Hydrogenation | H₂, Pd/C, EtOAc | 3,5-cis-disposed pyrrolidinone | N/A |
| Oxidative Cleavage | H₅IO₆, EtOAc | Dialdehyde precursor | N/A |
| Intramolecular Pinacol Coupling | SmI₂, THF, -90 °C | Bicyclic intermediate | N/A |
| Hydrolysis and Deprotection | 6 N aq HCl, 100 °C; then DOWEX (H⁺ form) | (1R,2S,3R,4R,5R,6S)-6-Amino-2,3,4,5-tetrahydroxycycloheptanecarboxylic Acid | 89% |
Data sourced from The Journal of Organic Chemistry. acs.org
This pathway highlights the construction of the complex target by forming the functionalized ring in a late-stage key step from a carefully constructed acyclic precursor. acs.org
Halogenation and Fluorination Strategies on Cyclic Amino Acid Scaffolds
Halogenation, particularly fluorination, is a powerful tool in medicinal chemistry to modulate the physicochemical properties of molecules. nih.govrsc.org While specific examples of direct halogenation on the 3-aminocycloheptanecarboxylic acid scaffold are not prominent, general strategies developed for other amino acids are applicable.
Electrophilic Fluorination: This method often employs reagents like Selectfluor (a source of electrophilic fluorine) to react with electron-rich sites on a molecule. nih.gov For amino acid derivatives, this can be used to install fluorine on aromatic side chains or activated C-H bonds. Transition metal catalysis, for instance with copper, can direct the fluorination to specific positions through chelation with existing functional groups like amides. nih.gov
Nucleophilic Fluorination: This strategy involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) by a nucleophilic fluoride source, such as diethylaminosulfur trifluoride (DAST). nih.gov
Radical Halogenation: For introducing bromine or chlorine at allylic positions (a carbon atom next to a double bond), radical halogenating agents are used. N-Bromosuccinimide (NBS) is commonly employed for radical bromination of unsaturated amino acid side chains. rsc.organu.edu.au This approach could be used on cycloheptene precursors to introduce a halogen that can be carried through the synthesis or used as a handle for further functionalization. rsc.org
Novel Synthetic Pathways and Mechanistic Investigations
A novel and noteworthy pathway for the synthesis of complex cycloheptane amino acid analogues involves the strategic formation of the seven-membered ring from a highly organized acyclic precursor. A prime example is the synthesis of a polyhydroxylated cycloheptane amino acid, where the key mechanistic step is a SmI₂-mediated intramolecular pinacol coupling reaction (IPCR). acs.org
This pathway begins with a chiral pyrrolidinone, which is elaborated into a long-chain dialdehyde. The crucial cyclization step involves the reductive coupling of the two terminal aldehyde groups. This reaction is proposed to proceed via ketyl radical intermediates generated by single-electron transfer from samarium diiodide. The two radical centers then couple to form a carbon-carbon bond, and subsequent workup yields the vicinal diol product, thereby closing the seven-membered ring. The stereochemical outcome of this annulation is controlled by the existing stereocenters on the acyclic chain, leading to a specific diastereomer of the bicyclic product. acs.org This bicyclic system is then hydrolyzed to unveil the final cycloheptane amino acid. This approach is powerful because it allows for the construction of a complex, multi-stereocenter ring system in a single, highly controlled step. acs.org
Application of Photoredox Catalysis in Stereoselective Amino Acid Synthesis
The advent of photoredox catalysis has opened new avenues for the stereoselective synthesis of amino acids, including cyclic β-amino acids, by enabling novel bond formations under mild conditions. This approach often utilizes visible light to excite a photocatalyst, which can then mediate single-electron transfer (SET) processes to generate radical intermediates. These highly reactive species can participate in a variety of transformations that are often difficult to achieve through traditional synthetic methods. While specific applications to this compound are not extensively documented, the principles and methodologies developed for other amino acids provide a clear blueprint for its potential synthesis.
A notable strategy involves the generation of α-amino radicals from readily available amino acid precursors. These radicals can then be engaged in stereoselective C-C bond-forming reactions. For instance, a biomimetic 1,2-amino migration has been developed through the synergistic combination of a biocatalytic mechanism and photoredox catalysis. nih.gov This method allows for the modular synthesis of γ-substituted β-amino acids from α-amino acid derivatives. The proposed mechanism involves the radical addition to an α-vinyl-aldimine ester, followed by a 3-exo-trig cyclization and a subsequent rearrangement to yield the desired β-amino acid. nih.gov This approach offers excellent substrate and functionality compatibility, providing a diverse range of γ-substituted β-amino acids. nih.gov
Another relevant photoredox-catalyzed method is the radical cross-coupling of anilines with diazo compounds to furnish β-amino acid derivatives. rsc.org In this protocol, N-methyl anilines and α-diazoacetates serve as radical precursors under mild reaction conditions, with nitrogen gas as the only byproduct. rsc.org This atom-economic process has been shown to produce a variety of β-amino acid esters in moderate to excellent yields.
Furthermore, enantioselective radical C–H amination has emerged as a powerful tool for the synthesis of β-amino alcohols, which are closely related to β-amino acids. nih.gov This strategy often employs a multi-catalytic system where a photocatalyst selectively excites a chiral copper catalyst complex bound to an imidate-activated alcohol. This leads to the formation of a nitrogen-centered radical that undergoes regioselective and enantioselective hydrogen atom transfer (HAT), followed by stereoselective amination. nih.gov The resulting chiral oxazoline can then be hydrolyzed to the enantioenriched β-amino alcohol. nih.gov
The table below summarizes key aspects of these photoredox-catalyzed methods, which could be adapted for the stereoselective synthesis of this compound and its analogues.
| Methodology | Key Intermediates | Advantages | Potential Application for this compound |
|---|---|---|---|
| Biomimetic 1,2-Amino Migration | α-Amino radicals, α-vinyl-aldimine esters | Modular synthesis, excellent substrate compatibility. nih.gov | Could be applied to a cycloheptene precursor to introduce the amino and carboxylic acid functionalities with stereocontrol. |
| Radical Cross-Coupling | Amine-derived radicals, diazo-derived radicals | Atom-economic, mild reaction conditions. rsc.org | A cycloheptyl-based radical precursor could potentially be coupled with a suitable reaction partner to form the amino acid structure. |
| Enantioselective Radical C–H Amination | Nitrogen-centered radicals, chiral copper complexes | High enantioselectivity, direct functionalization of C-H bonds. nih.gov | Direct amination of a C-H bond on a cycloheptanecarboxylic acid derivative could provide a direct route to the target molecule. |
Exploration of Alternative Ring Construction and Functional Group Interconversion Routes
The synthesis of this compound and its analogues can also be approached through various ring construction strategies and functional group interconversions. The formation of the seven-membered cycloheptane ring is a key challenge that can be addressed using several established methodologies.
Ring Construction Methodologies:
One powerful strategy for the construction of seven-membered rings is through cycloaddition reactions . For instance, a [4+3] cycloaddition can be employed to directly form a cycloheptene ring, which can then be further functionalized. While not specifically documented for this compound, this approach is a general and efficient method for assembling seven-membered carbocycles.
Another important class of reactions for constructing seven-membered rings is ring expansion . These methods typically start with a more readily available smaller ring, such as a cyclopentane (B165970) or cyclohexane (B81311) derivative, and expand it by one or two carbons. A classic example is the Buchner ring expansion , which can convert arenes into cycloheptatrienes. wikipedia.org More contemporary methods involve the ring expansion of cyclic ketones. For example, a three-step sequence for the one-carbon ring expansion of cyclic ketones to homologous α,β-unsaturated ketones has been developed. orgsyn.org This involves the formation of a trimethylsilyloxycyclopropane followed by an iron(III) chloride-induced cleavage. A similar strategy has been utilized in the preparation of 4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic acid, where a ring-expansion of cyclopentanone via a [2+2] cycloaddition with dichloroketene was a key step. acs.org
The table below outlines some of these ring construction strategies.
| Ring Construction Method | Starting Material Type | Key Transformation | Potential for this compound Synthesis |
|---|---|---|---|
| [4+3] Cycloaddition | Diene and a three-carbon component | Concerted or stepwise cycloaddition | Direct formation of a functionalized cycloheptene ring system. |
| Buchner Ring Expansion | Arene | Carbene addition followed by ring expansion. wikipedia.org | Could provide a cycloheptatriene precursor for further functionalization. |
| One-Carbon Ring Expansion of Ketones | Cyclic ketone (e.g., cyclohexanone) | Formation and cleavage of a cyclopropane (B1198618) ring. orgsyn.org | Expansion of a six-membered ring to a seven-membered ring containing a carbonyl group, which can be a handle for introducing the amino group. |
| [2+2] Cycloaddition/Ring Expansion | Cyclic enol ether and ketene | Formation of a cyclobutanone intermediate followed by retro-aldol reaction. acs.org | Can be used to build the cycloheptane ring from a smaller cyclic precursor. |
Functional Group Interconversions:
Once the cycloheptane ring is constructed, functional group interconversions (FGIs) are crucial for introducing the amino and carboxylic acid moieties at the desired positions and with the correct stereochemistry. For example, a practical synthesis of the analogous 3-aminocyclohexanecarboxylic acid has been achieved from cyclohexene-4-carboxylic acid. researchgate.net This suggests that a similar strategy could be applied to a cycloheptene-based starting material.
Key functional group interconversions that would be relevant for the synthesis of this compound include:
Introduction of the Amino Group: This can be achieved through various methods such as the reduction of a nitro group, reductive amination of a ketone, or through reactions involving azides. For example, the synthesis of 3-aminocyclooctanetriols involved the reaction of a cyclic sulphate with a nucleophilic azide followed by reduction. researchgate.net
Formation of the Carboxylic Acid: The carboxylic acid functionality can be introduced through the oxidation of a primary alcohol or an aldehyde, or by the hydrolysis of a nitrile or an ester.
Stereochemical Control: The relative and absolute stereochemistry of the amino and carboxylic acid groups can be controlled through the use of chiral resolving agents, asymmetric catalysis, or by starting from a chiral precursor.
The strategic application of these ring construction and functional group interconversion methodologies provides a versatile toolbox for the synthesis of this compound and its structurally diverse analogues.
Conformational Analysis and Structural Characterization of 3 Amino Cycloheptanecarboxylic Acid
Advanced Spectroscopic Techniques for Elucidating Conformational Preferences
A suite of sophisticated spectroscopic methods is employed to map the conformational preferences and structural details of 3-Amino-cycloheptanecarboxylic acid. These techniques probe the molecule's structure at the atomic level, revealing information about dynamic processes, stereochemistry, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide critical data on the conformational equilibrium of the flexible seven-membered ring. The technique is sensitive enough to distinguish between different, rapidly interconverting conformations, providing an averaged picture of the molecule's structure in a given solvent. nih.gov
The cycloheptane (B1346806) ring is known for undergoing dynamic processes such as ring inversion (pseudorotation). Variable Temperature (VT) NMR experiments are specifically designed to study such dynamic behaviors. ox.ac.uk By recording NMR spectra at different temperatures, from low to high, it is possible to "freeze" or accelerate these conformational exchanges. ox.ac.ukresearchgate.net
At low temperatures, the rate of interconversion can be slowed sufficiently so that individual conformers might be observed as distinct sets of signals. rit.edu Conversely, at high temperatures, exchange processes are rapid, leading to sharpened, averaged signals. ox.ac.uk The temperature at which two exchanging signals merge into one is known as the coalescence temperature (Tc), which can be used to calculate the energy barrier (Gibbs free energy, ΔG‡) for the conformational inversion, providing quantitative insight into the ring's flexibility. rit.edu Such studies are crucial for understanding the energetic landscape of this compound's conformations. nih.govnih.gov
The precise stereochemistry of the amino and carboxylic acid groups on the cycloheptane ring can be determined through detailed analysis of chemical shifts and spin-spin coupling constants (J-couplings). ubc.ca
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Protons in different positions on the ring (axial vs. equatorial) and near the electron-withdrawing amino and carboxyl groups will have distinct chemical shifts. These shifts can be compared to established values for similar cycloalkane systems to infer the relative orientation of substituents. ubc.cayoutube.com
J-Couplings (³J): The magnitude of the three-bond coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values from the splitting patterns (e.g., doublet, triplet) in the ¹H NMR spectrum, one can deduce the dihedral angles and thus the relative cis/trans stereochemistry of the substituents on the ring. libretexts.orgkhanacademy.org For example, a larger coupling constant is typically observed for protons in a trans-diaxial arrangement compared to those in cis or equatorial-axial arrangements. libretexts.org
| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Typical Coupling Constant (J) Range (Hz) | Information Gained |
|---|---|---|---|
| H-C(COOH) | 2.0 - 3.0 | ³JH-H = 2-12 Hz | Orientation of the carboxylic acid group. |
| H-C(NH₂) | 2.5 - 3.5 | ³JH-H = 2-12 Hz | Orientation of the amino group. |
| Ring CH₂ (axial) | 1.0 - 1.8 | ²Jgeminal = 12-15 Hz; ³Jax-ax = 8-12 Hz; ³Jax-eq = 2-5 Hz | Ring conformation and substituent orientation. |
| Ring CH₂ (equatorial) | 1.5 - 2.5 | ²Jgeminal = 12-15 Hz; ³Jeq-ax = 2-5 Hz; ³Jeq-eq = 2-5 Hz | Ring conformation and substituent orientation. |
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides atomic-level coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the preferred conformation of the cycloheptane ring in the crystalline form (e.g., twist-chair or chair). researchgate.net
Furthermore, this method elucidates the intermolecular interactions that stabilize the crystal lattice. Given the presence of both a carboxylic acid and an amino group, strong hydrogen bonds are expected. nih.gov X-ray analysis can map out these hydrogen-bonding networks, showing how molecules interact with their neighbors, for instance, through N-H···O bonds between the amino group of one molecule and the carboxyl group of another. nih.govmdpi.com This information is critical for understanding the molecule's self-assembly properties.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a technique that is particularly sensitive to the three-dimensional structure of chiral molecules. Since this compound is a chiral amino acid, CD spectroscopy can serve as a valuable tool.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Each functional group within a molecule has characteristic vibrational frequencies, making FTIR an excellent tool for structural confirmation. mdpi.com
For this compound, the FTIR spectrum would display characteristic bands for the amino (-NH₂) and carboxylic acid (-COOH) groups. In its zwitterionic form, which is common for amino acids in the solid state, one would expect to see bands corresponding to the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. wjarr.com The positions of these bands provide clear evidence of the molecule's functional groups and protonation state. nih.gov For example, the strong, broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid, while the C=O stretch appears around 1700-1750 cm⁻¹. nih.govniscpr.res.in The N-H stretching vibrations of the amine group typically appear in the 3300-3500 cm⁻¹ region. researchgate.net
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (broad) |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |
| C=O Stretch | Carboxylic Acid (-COOH) | 1700 - 1750 |
| N-H Bend | Amine (-NH₂) | 1590 - 1650 |
| C-O Stretch | Carboxylic Acid (-COOH) | 1210 - 1320 |
| C-N Stretch | Amine (-NH₂) | 1020 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Computational Approaches to Conformational Landscape Exploration
To unravel the intricate conformational preferences of this compound, researchers employ a variety of computational techniques. These methods provide insights into the geometry, relative energies, and dynamic behavior of the different conformations.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in optimizing the geometry of various possible conformers and determining their relative stabilities. researchgate.netnih.gov
By employing functionals such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p), cc-PVTZ), researchers can calculate the electronic energy of each conformation. researchgate.netnih.govresearchgate.net These calculations help identify the lowest energy (most stable) conformations and the energy barriers between them. For instance, studies on similar cyclic amino acids have successfully used DFT to determine absolute configurations by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. researchgate.net The process involves optimizing the geometry of possible conformers, calculating their vibrational frequencies and intensities, and then comparing the simulated spectra with experimental data to deduce the most plausible structure. researchgate.netnih.gov
A typical workflow involves:
Initial Conformer Search: A systematic or random search is performed to generate a wide range of possible starting geometries.
Geometric Optimization: Each of these geometries is then optimized using DFT to find the nearest local energy minimum on the potential energy surface.
Frequency Calculations: For each optimized structure, vibrational frequencies are calculated to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
Relative Energy Calculation: The electronic energies, often corrected with ZPVE, are compared to determine the relative stability of the conformers.
| Computational Parameter | Typical Application in Conformational Analysis |
| Functional (e.g., B3LYP, PBE0) | Approximates the exchange-correlation energy in DFT, influencing the accuracy of calculated energies and geometries. researchgate.netrsc.org |
| Basis Set (e.g., 6-31G(d), 6-311++G(d,p)) | Defines the set of mathematical functions used to build molecular orbitals; larger basis sets generally provide more accurate results at a higher computational cost. nih.govresearchgate.net |
| Geometric Optimization | A process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer. nih.gov |
| Frequency Calculation | Used to characterize stationary points as minima (stable conformers) or transition states and to calculate thermodynamic properties. nih.gov |
| Solvent Model (e.g., SMD, PCM) | Simulates the effect of a solvent on the conformational equilibrium, which can be crucial for predicting behavior in solution. rsc.org |
While DFT provides a static picture of the stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational transitions and explore the conformational space more broadly. nih.gov
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution). The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. The simulation then proceeds in small time steps, tracking the positions and velocities of all atoms.
MD simulations can reveal:
The relative populations of different conformers at a given temperature.
The pathways and timescales of conformational interconversions.
The flexibility of different parts of the molecule.
The influence of the solvent on conformational preferences.
For example, MD simulations combined with NMR experiments have been effectively used to investigate the three-dimensional structures of cyclic peptides containing amino-cycloalkane carboxylic acids. nih.gov
For large systems, such as an enzyme-ligand complex, full QM calculations can be computationally prohibitive. In such cases, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govmdpi.com This method treats the most critical part of the system (e.g., the active site of an enzyme and the bound ligand) with a high-level QM method, while the rest of the system (e.g., the protein scaffold and solvent) is treated with a more computationally efficient MM force field. nih.govmdpi.com
QM/MM studies are particularly valuable for understanding:
Enzymatic reactions: They can model the breaking and forming of bonds during a catalytic process.
Binding affinities: By accurately describing the electronic interactions between a ligand and its receptor, QM/MM can provide insights into binding energies. nih.gov
Spectroscopic properties: They can predict how the electronic environment of a protein affects the spectroscopic signatures of a bound molecule.
For instance, QM/MM calculations have been used to elucidate the C-H amination reaction mechanism in an engineered P450 enzyme, revealing how the enzyme's active site accommodates the substrate and facilitates the reaction. nih.govchemrxiv.org Similarly, QM/MM has been applied to study metal-containing proteins, highlighting the role of the metal ion and its coordination sphere in enzymatic activity. mdpi.com
| Computational Method | Strengths for Conformational Analysis | Limitations |
| Density Functional Theory (DFT) | High accuracy for geometric and energetic properties of small to medium-sized molecules. researchgate.netnih.gov | Computationally expensive for large systems and long timescales. |
| Molecular Dynamics (MD) | Allows for the study of dynamic processes and extensive conformational sampling over time. nih.gov | Accuracy is dependent on the quality of the force field used. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Balances accuracy and computational cost by treating different parts of a large system at different levels of theory. nih.govmdpi.com | The interface between the QM and MM regions can introduce artifacts. |
Impact of Ring Size and Substitution Patterns on Cycloheptane Ring Conformations
The conformational behavior of cycloalkanes is highly dependent on ring size. While smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are highly strained, and cyclohexane (B81311) adopts a stable chair conformation, larger rings like cycloheptane have more conformational flexibility. libretexts.orgsaskoer.calumenlearning.com Cycloheptane and cyclooctane (B165968) exhibit greater strain than cyclohexane, partly due to transannular strain, which is the steric hindrance between atoms across the ring. libretexts.org
The introduction of substituents, such as the amino and carboxylic acid groups in this compound, further influences the conformational equilibrium. The substituents can have both steric and electronic effects:
Steric Effects: The size and position of the substituents can favor certain ring conformations over others to minimize steric clashes. For example, a bulky substituent will preferentially occupy a position that minimizes its interactions with other parts of the ring.
Electronic Effects: Intramolecular hydrogen bonding between the amino and carboxylic acid groups can significantly stabilize certain conformations. The formation of a hydrogen bond can lock the ring into a more rigid structure than the parent cycloheptane.
The interplay of these factors determines the predominant conformation(s) of this compound in a given environment.
Conformational Rigidity and Flexibility of the Cycloheptane Scaffold in Biological Contexts
The conformational properties of the cycloheptane scaffold are of significant interest in medicinal chemistry and chemical biology. The balance between rigidity and flexibility is crucial for a molecule's biological activity.
Conformational Rigidity: A more rigid scaffold can lead to higher binding affinity and selectivity for a biological target. By pre-organizing the functional groups in a conformation that is complementary to the binding site, the entropic penalty of binding is reduced. Ligand-induced rigidification has been observed to influence the dimerization preferences of nuclear receptors. acs.org
Conformational Flexibility: A degree of flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding pocket. The ability to adopt different conformations might be necessary to interact with different biological targets or to cross biological membranes.
In the context of this compound, the cycloheptane ring serves as a scaffold to present the amino and carboxyl functional groups in a specific spatial arrangement. The inherent flexibility of the seven-membered ring, modulated by the substituents, will dictate how well it can interact with its biological targets. libretexts.org For example, in the design of enzyme inhibitors, the conformational preferences of the cyclic scaffold are critical for positioning the pharmacophoric groups correctly within the active site. nih.govnih.gov
Application As a Peptidomimetic Scaffold
Design Principles for Peptidomimetics Incorporating 3-Amino-cycloheptanecarboxylic Acid
The design of peptidomimetics is a strategic process that begins with understanding the structure-activity relationships (SAR) of a target peptide. nih.gov The goal is to identify the key amino acid residues—the pharmacophore—and their three-dimensional arrangement that are critical for biological function. nih.gov The incorporation of constrained amino acids like this compound is a key strategy to produce analogs with local conformational constraints, which can lead to improved receptor affinity by reducing the entropic penalty upon binding. upc.edu
A primary goal in peptidomimetic design is to create small molecules that mimic key elements of protein secondary structure, such as α-helices, β-turns, and β-strands, which are often involved in protein-protein interactions (PPIs). nih.govnih.gov The incorporation of conformationally constrained building blocks, like cyclic amino acids, is a powerful strategy to enforce specific backbone geometries. upc.edu The seven-membered ring of this compound provides a rigid scaffold that can induce well-defined turn structures within a peptide sequence.
By restricting the rotational freedom of the peptide backbone, these scaffolds can pre-organize the molecule into a conformation that is favorable for binding to its biological target. ebi.ac.uk Depending on the stereochemistry (cis or trans) of the amino and carboxyl substituents on the cycloheptane (B1346806) ring, and its point of integration within a peptide chain, it can be used to mimic different types of β-turns or even segments of helical structures. nih.gov This structural constraint helps to minimize the entropic loss that occurs when a flexible peptide binds to its receptor, often resulting in enhanced binding affinity and biological activity. upc.edu The use of intramolecular hydrogen bonds can also be employed to further stabilize the desired conformation in these synthetic mimics. nih.gov
The biological activity of a peptide is not only dependent on its backbone conformation but also on the precise spatial orientation of its amino acid side chains, which form the pharmacophore that interacts with the target receptor. nih.govebi.ac.uk Constraining the peptide backbone with a scaffold like this compound directly influences the orientation of the side chains of neighboring amino acids. nih.gov
Rational design in peptidomimetics involves creating a hypothesis about the bioactive conformation of a peptide and then designing scaffolds that display the key chemical moieties in the correct spatial arrangement. upc.edu This can be contrasted with a medicinal chemistry approach where parts of a peptide are systematically replaced. upc.eduresearchgate.net
"Scaffold hopping" is a powerful strategy within rational design where the core structure of a known ligand is replaced with a novel, structurally distinct scaffold while preserving the essential pharmacophoric features. rsc.org this compound can serve as such a novel scaffold. For instance, if a known peptide inhibitor adopts a specific turn conformation to bind its target, a chemist could "hop" from the natural peptide backbone to the more rigid and stable cycloheptane-based scaffold. This new molecule would be designed to present the same critical side chains in a similar orientation as the original peptide, but with improved pharmacokinetic properties like resistance to enzymatic degradation. nih.govrsc.org This approach has been successfully used to convert weak peptide-based compounds into highly potent non-peptidic inhibitors. rsc.org
Incorporation into Peptide Chains and Oligomers
The integration of non-standard amino acids like this compound into peptide sequences is a critical step in the synthesis of novel peptidomimetics. This can be achieved through well-established techniques in peptide chemistry, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling methods.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, and often automated, assembly of peptide chains on an insoluble polymer resin. beilstein-journals.orgbachem.com The integration of cyclic amino acids like this compound into a growing peptide chain using SPPS follows the same fundamental principles as standard amino acid coupling. nih.gov
The process typically employs an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategy. nih.gov The synthesis proceeds in a C-to-N direction, where the first amino acid is anchored to the solid support. nih.govwpmucdn.com Each cycle of amino acid addition involves two key steps: the deprotection of the N-terminal amine group of the resin-bound peptide, followed by the coupling of the next N-protected amino acid, whose carboxyl group has been activated. wpmucdn.com
For the incorporation of this compound, it would first be N-terminally protected (e.g., as Fmoc-3-amino-cycloheptanecarboxylic acid). A variety of coupling reagents can be used to activate the carboxylic acid and facilitate the formation of the amide bond. The choice of reagent is crucial to ensure high coupling efficiency and to minimize side reactions like epimerization. beilstein-journals.org
Table 1: Common Coupling Reagents Used in SPPS
| Reagent Class | Examples | Additives | Notes |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Oxyma, HOBt (1-Hydroxybenzotriazole) | Widely used and cost-effective; DCC can lead to insoluble urea (B33335) byproducts. kennesaw.eduamericanpeptidesociety.org |
After the desired sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). wpmucdn.comkennesaw.edu
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogenous solution. americanpeptidesociety.orgnih.gov While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, it is highly scalable and avoids issues related to solid supports. beilstein-journals.orgnih.gov
This methodology is well-suited for the synthesis of shorter peptides or for the coupling of complex fragments, including those containing scaffolds like this compound. nih.gov The fundamental chemistry is similar to SPPS, involving the activation of a carboxyl group and its reaction with an amine. americanpeptidesociety.org A wide array of coupling reagents is available to promote efficient peptide bond formation. nih.govrsc.org
Table 2: Selected Reagents for Solution-Phase Peptide Coupling
| Reagent | Full Name | Byproducts | Key Features |
|---|---|---|---|
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOBt, tetramethylurea | Common and effective for standard couplings. nih.gov |
| T3P® | Propylphosphonic Anhydride (B1165640) | Phosphonic acids | Considered a "green" or sustainable coupling reagent with easily removable byproducts. rsc.org |
| IBCF | Isobutyl Chloroformate | Isobutanol, CO₂, Chloride salt | Used in the mixed anhydride method of peptide coupling, which is cost-effective and generates innocuous byproducts. nih.gov |
The Group-Assisted Purification (GAP) strategy is a more recent development in solution-phase synthesis that simplifies purification by avoiding chromatography. nih.gov In this method, a protecting group also serves as a purification handle, allowing for simple extraction or precipitation of the desired product. nih.gov Such innovative methods can streamline the synthesis of hybrid peptides containing this compound.
Conformational Studies of Peptidic Constructs Containing this compound
Conformational analysis is critical to understanding how non-natural amino acids influence peptide secondary structure. For related cyclic amino acid systems, such as those based on cyclopentane (B165970) or other cycloheptane isomers, these studies are foundational to their use as foldamers or peptidomimetics. researchgate.netmdpi.com However, specific data for peptidic constructs containing this compound is not available in the reviewed scientific literature.
Spectroscopic and X-ray Analysis of Foldamer Structures
A comprehensive search of scientific databases for spectroscopic (NMR, CD, IR) and X-ray crystallographic data on foldamers containing this compound yielded no specific results.
While techniques like X-ray crystallography are powerful tools for the atomic-resolution study of peptide structures, and have been applied to peptides containing other amino acids, no crystal structures for oligomers with this compound have been deposited in public databases. capes.gov.brnih.govnih.gov Similarly, detailed NMR studies, which are instrumental in determining the solution-state conformation and hydrogen-bonding networks of foldamers, have not been published for this specific compound. researchgate.netchemrxiv.org
For the related isomer, 1-aminocycloheptane-1-carboxylic acid (Ac7c), X-ray and NMR studies have shown that its cycloheptane ring typically adopts a twist-chair conformation and that its incorporation can induce β-turn structures in peptides. researchgate.net However, shifting the amino group from the C1 to the C3 position, as in the subject compound, would significantly alter the backbone torsion angles and resulting conformational preferences. Without dedicated analysis, these findings cannot be extrapolated.
Computational Modeling of Hybrid Peptides and Foldamers
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics calculations, are frequently used to predict and analyze the conformational landscapes of peptides. nih.govnih.gov These simulations provide insight into the stability of secondary structures like helices and sheets, and how they interact with their environment. mdpi.comrsc.org
Despite the utility of these methods, a review of the literature found no published computational studies or molecular modeling data specifically for hybrid peptides or foldamers incorporating this compound. Research has been conducted on other systems, such as protegrin-type peptides and those containing azepane-based amino acids, but the unique conformational properties endowed by the this compound backbone have not been computationally explored. nih.govchemrxiv.org
Role in Modulating Protein-Protein Interactions (PPIs)
The modulation of protein-protein interactions (PPIs) is a significant goal in modern drug discovery, with peptidomimetics playing a key role as potential inhibitors or stabilizers. nih.govnih.govrsc.org The rigid scaffold provided by cyclic amino acids can pre-organize key side chains into a bioactive conformation that mimics a protein secondary structure motif, such as an α-helix or β-turn, at a PPI interface. biopharmconsortium.com
However, there is no available research in the scientific literature that investigates or reports on the use of this compound in the context of modulating PPIs. Consequently, no data exists on its efficacy as a scaffold for PPI inhibitors or stabilizers, and no target PPIs have been identified for peptides containing this specific amino acid.
Biological Activity and Molecular Mechanism Studies
Enzyme Inhibition and Ligand Binding Studies
While specific research on 3-Amino-cycloheptanecarboxylic acid is limited, the broader class of cyclic amino acids and β-amino acids has been studied for its enzyme inhibitory potential. These compounds are often incorporated into peptides to create peptidomimetics with potent biological activity and resistance to proteolysis. researchgate.net
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50%, while the Ki is the dissociation constant for the enzyme-inhibitor complex, reflecting binding affinity. aatbio.comebmconsult.comyoutube.com For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which also considers the substrate concentration and the Michaelis constant (Km). youtube.com
Studies on cyclic peptides containing various amino acid residues have demonstrated that factors such as ring size and the specific amino acids present are critical for inhibitory potency against enzymes like protein kinases. For example, a cyclic peptide designated [WR]9 showed significantly higher inhibitory activity against several protein kinases compared to its smaller ring counterparts. nih.gov This suggests that the larger ring structure of a cycloheptane (B1346806) derivative could be advantageous for binding to certain enzyme active sites.
| Peptide | IC50 (μM) |
|---|---|
| [WR]5 | 0.81 |
| [WR]6 | 0.57 |
| [WR]7 | 0.35 |
| [WR]8 | 0.33 |
| [WR]9 | 0.21 |
This table illustrates the structure-activity relationship where increasing the ring size and number of amino acid residues in the [WR]x series of cyclic peptides leads to more potent inhibition of c-Src kinase. Data sourced from nih.gov.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the binding mode and energy of protein-ligand interactions. nih.gov For enzyme inhibitors, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the enzyme's active site. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. rjpbr.com For cyclic amino acid-derived inhibitors, several structural features are key determinants of their potency and selectivity.
Ring Size and Conformation: The size of the cyclic scaffold can significantly impact inhibitory activity. As seen with cyclic peptides targeting protein kinases, increasing the ring size can lead to more potent inhibition, likely by allowing for more extensive interactions with the target protein. nih.gov The constrained conformation of cyclic structures reduces the entropic penalty upon binding, which can lead to higher affinity. nih.gov
Stereochemistry: The stereochemistry of the amino and carboxyl groups, as well as any substituents on the ring, is often crucial for precise positioning within the enzyme's active site.
Functional Groups: The nature and placement of functional groups on the cyclic scaffold are critical for establishing specific interactions (e.g., hydrogen bonds, ionic bonds) with the enzyme.
In the development of cyclic HIV protease inhibitors, extensive SAR studies were conducted to optimize the side chains that occupy the S2 and S2' pockets of the enzyme, leading to highly potent compounds. acs.org These studies highlight the importance of systematic structural modifications to enhance the druglike properties of protease inhibitors. rjpbr.com
Exploration of Molecular Mechanisms Beyond Direct Enzyme Inhibition
Beyond direct competitive binding to an enzyme's active site, non-proteinogenic amino acids like this compound can exert biological effects through other mechanisms.
The introduction of a non-proteinogenic amino acid into a biological system can potentially interfere with normal amino acid metabolism. wikipedia.org Amino acids are central to numerous metabolic pathways, serving as precursors for proteins and other nitrogen-containing compounds, and their catabolism is integrated with carbohydrate metabolism. libretexts.orgnih.gov
A non-natural amino acid could act as:
A competitive substrate or inhibitor for aminotransferases: These enzymes, which are crucial for the synthesis and degradation of amino acids, could potentially recognize this compound, leading to the disruption of normal amino acid pools. libretexts.org
An antagonist for amino acid transporters: It might compete with natural amino acids for transport across cell membranes, affecting intracellular amino acid concentrations.
A modulator of metabolic signaling: Certain amino acids, like leucine, can act as signaling molecules to regulate pathways such as the mTOR pathway, which controls cell growth and protein synthesis. nih.gov A structural mimic could potentially interfere with these signaling functions.
The metabolic fate of such compounds is often investigated by tracking labeled analogues within a biological system to see if they are incorporated into other molecules or excreted unchanged. libretexts.org
Nature utilizes a vast array of building blocks for the synthesis of natural products. nih.govidc-online.comresearchgate.net In some cases, cyclic carboxylic acids can serve as "starter units" for the biosynthesis of larger molecules, particularly fatty acids and polyketides. In this process, the cyclic carboxylic acid is typically converted to its coenzyme A (CoA) thioester, which then enters the fatty acid synthase or polyketide synthase machinery for chain elongation with two-carbon units (from malonyl-CoA).
Design of Bioactive Ligands and Molecular Probes
The unique seven-membered ring structure of this compound offers a distinct conformational landscape compared to smaller or larger ring systems, making it an intriguing building block for the design of novel bioactive ligands and molecular probes.
The development of chemical tools is crucial for dissecting complex biological processes. The structural characteristics of this compound make it a candidate for integration into such tools. The primary amine and carboxylic acid functional groups allow for its straightforward incorporation into peptide sequences or covalent attachment to other molecular scaffolds.
The cycloheptane ring introduces a degree of conformational constraint that can help to pre-organize the molecule into a specific three-dimensional shape. This is advantageous in designing ligands that target protein-protein interactions or the active sites of enzymes, where a well-defined conformation can lead to higher binding affinity and specificity. By restricting the flexibility of a peptide backbone, the cycloheptane moiety can stabilize secondary structures like β-turns, which are often involved in molecular recognition events.
Molecular probes often require the attachment of reporter groups such as fluorophores, biotin, or photo-crosslinkers. The functional groups of this compound provide convenient handles for the conjugation of these reporters, enabling the creation of chemical tools to visualize, isolate, and identify their biological targets.
Table 1: Potential Chemical Tools Incorporating this compound
| Chemical Tool Type | Potential Application | Rationale for Using this compound |
| Fluorescently Labeled Peptides | Visualizing receptor localization and trafficking | The cycloheptane ring can induce a specific conformation for enhanced receptor binding, while the amino or carboxyl group serves as an attachment point for a fluorophore. |
| Biotinylated Probes | Affinity-based protein pulldown and target identification | The constrained peptide analog can selectively bind to its target protein, which can then be isolated using streptavidin-biotin affinity chromatography. |
| Photo-affinity Labels | Covalently labeling binding partners for target identification | Incorporation of a phot-reactive group allows for light-induced covalent bond formation with the target protein upon binding, facilitated by the conformationally restricted peptide. |
A significant challenge in chemical biology and drug discovery is the identification and validation of the biological targets of small molecules. Chemical probes derived from compounds like this compound can be instrumental in these efforts.
Target Identification:
Affinity-based methods are a cornerstone of target identification. A bioactive ligand containing this compound can be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein(s) that bind to the ligand will be captured. After washing away non-specific binders, the target proteins can be eluted and identified by techniques such as mass spectrometry.
Alternatively, as mentioned, a probe can be designed with a photo-reactive group and a reporter tag. Upon binding to its target in a cellular context and subsequent photo-activation, a covalent bond is formed. The tagged target protein can then be identified and characterized.
Target Validation:
Once a potential target is identified, it is crucial to validate that the observed biological effect of the parent molecule is indeed mediated through this target. By designing a series of analogs of the bioactive ligand with systematic modifications to the this compound moiety, researchers can establish a structure-activity relationship (SAR). If the binding affinity of these analogs to the identified target correlates with their cellular activity, it provides strong evidence for target validation.
Furthermore, competitive binding assays can be performed using a probe derived from this compound. If the original bioactive molecule can displace the probe from its target in a concentration-dependent manner, it further validates the interaction.
Table 2: Research Findings on the Utility of Cyclic Scaffolds in Target Identification
| Research Area | Finding | Relevance to this compound |
| Peptidomimetics | Constrained cyclic peptides exhibit enhanced proteolytic stability and cell permeability. | Incorporating this compound could improve the drug-like properties of peptide-based probes, making them more effective in cellular assays. |
| Scaffold-Based Drug Design | Rigid scaffolds can lock a molecule in its bioactive conformation, leading to increased potency and selectivity. | The cycloheptane ring can serve as a rigid scaffold to orient key pharmacophoric groups for optimal interaction with a biological target. |
| Chemical Probe Development | The introduction of conformational constraints can reduce off-target binding of chemical probes. | Probes containing this compound may exhibit higher specificity, leading to more reliable target identification. |
Computational Chemistry and Rational Design
De Novo Design and Optimization of 3-Amino-cycloheptanecarboxylic Acid Derivatives
De novo design strategies are employed to create novel molecular structures with desired pharmacological profiles. For this compound, these methods can be used to generate derivatives with improved potency, selectivity, and pharmacokinetic properties.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is known, structure-based virtual screening (SBVS), such as molecular docking, can be employed. nih.gov In the absence of a target structure, ligand-based virtual screening (LBVS) methods are utilized. nih.gov These methods rely on the knowledge of other molecules that bind to the target of interest.
For this compound, which is an analogue of GABA, virtual screening could be used to identify novel derivatives with potential activity at GABA receptors. nih.gov A typical workflow would involve:
Database Preparation: A large database of commercially available or synthetically feasible compounds would be compiled.
Pharmacophore Modeling: A pharmacophore model could be developed based on the key chemical features of known GABA receptor agonists or antagonists. This model would define the spatial arrangement of features like hydrogen bond donors and acceptors, and charged groups, that are essential for binding.
Screening: The compound library would be screened against the pharmacophore model to identify molecules that match the required features.
Docking and Scoring: The hits from the pharmacophore screen could be further evaluated by docking them into the binding site of a GABA receptor homology model and scoring their potential binding affinity. acs.org
Ligand-based design approaches, such as the generation of 3D-QSAR models, can also be used to guide the design of new this compound derivatives. These models correlate the 3D properties of a set of molecules with their biological activity, providing insights into the structural requirements for optimal interactions with the target.
Table 1: Hypothetical Virtual Screening Workflow for this compound Derivatives Targeting GABA Receptors
| Step | Description | Tools/Methods | Expected Outcome |
| 1 | Database Compilation | ZINC database, PubChem | A large library of diverse small molecules. |
| 2 | Pharmacophore Generation | MOE, Discovery Studio | A 3D model of essential binding features. |
| 3 | Pharmacophore Screening | ROCS, Phase | A filtered set of compounds matching the pharmacophore. |
| 4 | Molecular Docking | AutoDock Vina, Glide | Predicted binding modes and affinities of hit compounds. youtube.com |
| 5 | ADMET Prediction | QikProp, SwissADME | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |
Fragment-Based Design and Assembly Strategies
Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification that starts with the screening of low-molecular-weight compounds (fragments) that typically bind with low affinity to the target. numberanalytics.com These fragments are then grown, linked, or combined to generate more potent lead compounds. numberanalytics.com
In the context of this compound, the molecule itself can be considered as a scaffold composed of three key fragments:
The cycloheptane (B1346806) ring
The amino group
The carboxylic acid group
A fragment-based approach could involve exploring modifications to each of these fragments independently. For example, the cycloheptane ring could be replaced with other cyclic systems to explore different conformational constraints. The amino and carboxylic acid groups could be functionalized to introduce new interactions with a target.
Alternatively, fragments identified from a screen could be assembled onto the this compound scaffold. For instance, if a fragment is found to bind to a hydrophobic pocket adjacent to the main binding site, it could be linked to the cycloheptane ring to create a more potent derivative.
Advanced Simulation Techniques for Prediction of Conformational and Binding Properties
Advanced simulation techniques are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets. These methods provide detailed insights into conformational preferences and binding energetics.
Quantum mechanical (QM) calculations are used to study the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.gov For this compound, QM methods can be used to:
Determine the conformational preferences of the cycloheptane ring: The cycloheptane ring is known to exist in multiple low-energy conformations, such as the twist-chair and twist-boat. researchgate.netacs.org QM calculations can accurately predict the relative energies of these conformers and the energy barriers between them. acs.org
Analyze the effect of substituents on conformation: The positions of the amino and carboxylic acid groups on the cycloheptane ring will influence its conformational preferences. QM calculations can elucidate these effects.
Predict spectroscopic properties: QM methods can be used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the predicted conformations. nih.gov
Table 2: Potential QM Studies on this compound
| Study | QM Method | Basis Set | Property to be Investigated |
| Conformational Analysis | DFT (B3LYP) | 6-31G* | Relative energies of twist-chair and twist-boat conformers. |
| Torsional Barriers | MP2 | aug-cc-pVTZ | Energy barriers for conformational interconversion. acs.org |
| Proton Affinities | G4(MP2) | - | Site of protonation (amino vs. carboxyl group). |
| NMR Chemical Shifts | GIAO-DFT | pcS-2 | Prediction of 1H and 13C chemical shifts for conformational assignment. |
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems
For studying the interaction of this compound with a large biological system like a protein, a combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed. researchgate.net In a QM/MM simulation, the most important part of the system, such as the ligand and the active site of the protein, is treated with a high-level QM method, while the rest of the protein and the solvent are treated with a more computationally efficient molecular mechanics (MM) force field. springernature.comnih.gov
This approach allows for the accurate modeling of electronic effects, such as charge transfer and polarization, which are crucial for describing binding interactions, while keeping the computational cost manageable. rsc.org A QM/MM simulation of this compound bound to a receptor could provide detailed insights into the binding mode, the key intermolecular interactions, and the energetics of binding. nih.gov
Cheminformatics and Data Analysis in Structure-Activity Relationship Studies
Cheminformatics plays a vital role in analyzing the data generated from high-throughput screening and medicinal chemistry efforts to build structure-activity relationship (SAR) models. nih.gov SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.govresearchgate.net
For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of derivatives with modifications at different positions of the molecule. The resulting data could then be analyzed using cheminformatics tools to:
Identify key structural features: Determine which parts of the molecule are essential for activity and which can be modified.
Develop QSAR models: Build quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors (e.g., physicochemical properties, topological indices) with biological activity. acs.org These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Visualize SAR trends: Use techniques like activity landscape modeling to visualize how small changes in structure lead to significant changes in activity, highlighting "activity cliffs."
3D-QSAR Model Generation and Validation for Analogues
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural and electronic properties of a molecule influence its biological activity. For analogues of this compound, 3D-QSAR models can elucidate the key molecular features required for a specific biological effect, thereby guiding the design of more potent and selective compounds.
The generation of a robust 3D-QSAR model typically involves aligning a series of active analogues and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties with their biological activities. researchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for activity.
For instance, in studies of cyclic ureidobenzenesulfonamides, a 3D-QSAR model was developed that showed a strong correlation between the observed and predicted activity, with a conventional r² value of 0.877. nih.gov Such models are validated through various statistical tests, including internal validation (cross-validation, q²) and external validation using a test set of molecules not included in the model generation. A high q² value indicates the model's predictive power. The combination of molecular docking with 3D-QSAR can further enhance the reliability of the models. nih.gov
The insights derived from these models are crucial for the rational design of new analogues. For example, if a 3D-QSAR model for a series of cycloheptane-based inhibitors indicates that a bulky, hydrophobic group at a specific position enhances activity, medicinal chemists can synthesize new derivatives incorporating this feature.
Table 1: Key Statistical Parameters in 3D-QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination; represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (or r²cv) | Cross-validated correlation coefficient; a measure of the predictive ability of the model from internal validation (e.g., leave-one-out). | > 0.5 |
| r²pred | Predictive correlation coefficient for an external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.6 |
| RMSE | Root Mean Square Error; the standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |
This table represents typical parameters and their generally accepted threshold values for a robust 3D-QSAR model.
Chemical Space Exploration of Cyclic Amino Acid Libraries
The chemical space of possible molecules is immense, and exploring it efficiently is a major challenge in drug discovery. For cyclic amino acids, including derivatives of this compound, computational methods are employed to explore this vast landscape and identify novel structures with desirable properties. The conformational constraint imposed by the cyclic scaffold reduces the flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.govresearchgate.net
The exploration of chemical space for cyclic amino acid libraries involves generating large virtual libraries of compounds and then using various filtering and screening techniques to identify promising candidates. nih.gov These libraries can be created by systematically modifying the ring size, stereochemistry, and the nature and position of substituents on the cycloalkane ring and the amino acid functional groups. The incorporation of unnatural and D-amino acids can further expand the accessible chemical space. nih.gov
Modern approaches combine combinatorial library design with computational tools to navigate this expanded chemical space. nih.gov For example, generative models and machine learning algorithms can be trained on known active compounds to propose new molecules with a high probability of being active. acs.org These in silico methods allow for the rapid assessment of millions of potential compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. mit.edu
The use of conformationally constrained β-amino acids and other non-canonical amino acids in these libraries is a powerful strategy. nih.govnih.gov These building blocks can induce specific secondary structures in peptides and peptidomimetics, leading to compounds with enhanced stability and biological activity. nih.gov The exploration of the chemical space of cyclic amino acid libraries is not just about finding potent molecules but also about understanding the structure-property relationships that govern their behavior.
Table 2: Comparison of Cyclic Amino Acid Library Types for Chemical Space Exploration
| Library Type | Key Characteristics | Advantages | Disadvantages |
| Ring-Size Varied Libraries | Contains analogues with different ring sizes (e.g., cyclopentane (B165970), cyclohexane (B81311), cycloheptane). | Explores the impact of ring conformation and flexibility on activity. | Can be synthetically challenging to access all ring sizes. |
| Stereoisomeric Libraries | Includes all possible stereoisomers of a given cyclic amino acid scaffold. | Allows for fine-tuning of the 3D arrangement of functional groups for optimal target interaction. | Stereocontrolled synthesis can be complex and resource-intensive. |
| Substitution Pattern Libraries | Varies the position and nature of substituents on the cyclic core. | Systematically probes the structure-activity relationship for different functional groups. | The number of possible analogues can become extremely large. |
| Unnatural/Non-Canonical Libraries | Incorporates non-proteinogenic amino acids, including D-amino acids and β-amino acids. nih.govnih.gov | Significantly expands the accessible chemical and structural diversity. nih.gov | May require specialized synthetic methods and translation systems. |
Future Perspectives and Emerging Research Directions
Advancements in Asymmetric Synthesis of Complex Cycloheptane (B1346806) Amino Acid Structures
The synthesis of enantiomerically pure cyclic amino acids is a critical starting point for their incorporation into therapeutic candidates. While general methods for the synthesis of unnatural amino acids are continually being refined, the creation of complex cycloheptane structures presents unique challenges due to the conformational flexibility of the seven-membered ring. researchgate.netresearchgate.netsciencedaily.com
Future research in this area is expected to focus on the development of novel catalytic asymmetric methods that provide precise control over the stereochemistry of 3-Amino-cycloheptanecarboxylic acid and its derivatives. beilstein-journals.orgrsc.org Key areas of advancement will likely include:
Organocatalytic Approaches: The use of small organic molecules as catalysts in asymmetric reactions has emerged as a powerful tool in organic synthesis. beilstein-journals.org Future methodologies may employ chiral organocatalysts to facilitate the enantioselective synthesis of cycloheptane scaffolds, potentially through aza-Michael reactions or other carbon-nitrogen bond-forming strategies. beilstein-journals.org
Transition Metal Catalysis: The development of novel transition metal complexes and chiral ligands will continue to drive innovation in asymmetric synthesis. rsc.org These methods could enable the stereoselective construction of the cycloheptane ring system with the desired amino and carboxylic acid functionalities.
Enzymatic and Chemoenzymatic Strategies: The use of enzymes, either alone or in combination with chemical synthesis steps, offers a highly selective means of producing chiral molecules. sciencedaily.com Engineered enzymes could be designed to specifically recognize and transform cycloheptane-based substrates, offering a green and efficient route to enantiopure this compound.
These advancements will be crucial for accessing a diverse range of structurally complex cycloheptane amino acids, which can then be used to build novel peptidomimetics and other bioactive molecules.
Integration with Advanced Biological Systems for Mechanistic Elucidation and Target Deconvolution
Understanding how molecules interact with biological systems is fundamental to drug discovery. The integration of this compound into peptides and other molecular probes, combined with advanced biological techniques, will be essential for elucidating their mechanisms of action and identifying their cellular targets.
A significant area of research involves the ribosomal incorporation of non-canonical amino acids into peptides. rsc.orgrsc.org Techniques like genetic code reprogramming allow for the site-specific insertion of unnatural amino acids, such as cyclic β-amino acids, into a growing polypeptide chain. rsc.orgrsc.org This enables the creation of diverse peptide libraries where specific positions are occupied by this compound.
By exposing these libraries to biological systems, researchers can:
Identify Binding Partners: Through techniques like phage display or mRNA display, peptides containing the cycloheptane amino acid that bind to a specific protein target can be isolated and identified. bmglabtech.comnih.gov
Elucidate Structure-Activity Relationships: The conformational constraints imposed by the seven-membered ring can influence the secondary structure of the peptide, potentially leading to enhanced binding affinity and specificity. rsc.orgoup.comunimi.it Studying how variations in the cycloheptane structure affect biological activity can provide valuable insights into the molecular interactions driving target recognition.
Probe Biological Pathways: Peptides incorporating this compound can be used as tools to probe complex biological processes, helping to unravel the functions of proteins within cellular pathways.
The ability to generate and screen these modified peptides in a high-throughput manner will accelerate the discovery of new lead compounds and deepen our understanding of their biological functions. bmglabtech.comnih.gov
Exploration of Novel Therapeutic Targets and Modalities for Cyclic β-Amino Acid Derivatives
The unique structural features of cyclic β-amino acids make them attractive building blocks for developing therapeutics that can address challenging disease targets. drugtargetreview.commdpi.comnih.gov The incorporation of this compound into peptides can enhance their resistance to proteolytic degradation, a major hurdle for traditional peptide drugs. researchgate.netnih.gov
Future research will likely focus on exploring the therapeutic potential of peptides and peptidomimetics containing this cycloheptane amino acid in a variety of disease areas, including:
Antimicrobial and Antiviral Agents: The development of new drugs to combat infectious diseases is a global health priority. Cyclic peptides have shown promise as antimicrobial and antiviral agents, and the inclusion of this compound could lead to the discovery of novel compounds with improved efficacy and stability. mdpi.comnih.gov
Oncology: The ability of cyclic peptides to disrupt protein-protein interactions makes them promising candidates for cancer therapy. nih.gov By designing peptides that mimic the binding interface of key oncogenic proteins, it may be possible to inhibit their function and halt tumor progression.
Immunomodulation: Peptides play crucial roles in regulating the immune system. The development of stable, cyclic peptide mimetics containing this compound could lead to new therapies for autoimmune diseases and other immune-related disorders.
The exploration of these and other therapeutic areas will be driven by the ability to synthesize and screen diverse libraries of cyclic β-amino acid derivatives.
Development of High-Throughput Screening Compatible Derivatives and Libraries for Chemical Biology Studies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. bmglabtech.comnih.gov To fully leverage the potential of this compound, it will be necessary to develop derivatives and libraries that are compatible with HTS platforms.
This involves several key considerations:
Combinatorial Synthesis: The development of efficient and automated methods for synthesizing large libraries of compounds containing the cycloheptane amino acid is essential. nih.govpromegaconnections.com This could involve solid-phase peptide synthesis or other combinatorial chemistry techniques.
Assay Development: The design of robust and sensitive assays that can be performed in a high-throughput format is critical for identifying active compounds. bmglabtech.com These assays may be based on fluorescence, luminescence, or other detection methods that are compatible with microplate readers.
"Tag-Free" Screening Platforms: Innovations in screening technology, such as tag-free platforms, are streamlining the process of identifying active cyclic peptides from complex libraries without the need for encoding tags. nih.gov
By creating HTS-compatible libraries of this compound derivatives, researchers can accelerate the pace of discovery and more effectively explore the vast chemical space of cyclic β-amino acid-containing molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Amino-cycloheptanecarboxylic acid, and how do reaction parameters influence stereochemical outcomes?
- Methodological Answer : Synthesis of this compound typically involves cycloaddition reactions (e.g., Diels-Alder) or functional group transformations of pre-existing cycloheptane derivatives. For example, Diels-Alder adducts of nitroacrylates with cyclic dienes can yield stereochemically defined intermediates, which are further functionalized via hydrogenation and aminolysis . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., DMAP with PCl₃ for amidation) critically impact stereoselectivity and yield . Researchers should optimize these parameters using kinetic studies and NMR monitoring to track intermediate formation.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) are critical for molecular weight confirmation, while nuclear magnetic resonance (NMR, particularly ¹H/¹³C and 2D-COSY) resolves stereochemistry and substituent positions . Purity assessment requires HPLC with UV/vis or evaporative light scattering detection (ELSD), complemented by differential scanning calorimetry (DSC) to detect polymorphic impurities. FT-IR can validate functional groups like carboxylic acid and amine moieties .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity data (e.g., antiviral vs. inactive results) may arise from differences in stereochemistry, assay conditions, or cellular uptake. To address this:
- Perform comparative bioassays using enantiomerically pure derivatives synthesized via chiral catalysts .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinities under standardized buffer conditions .
- Conduct structure-activity relationship (SAR) studies with systematic variations in substituents (e.g., hydroxylation, amidation) to isolate critical functional groups .
Q. What strategies enable stereoselective synthesis of this compound derivatives for factor Xa inhibition studies?
- Methodological Answer : Stereoselective synthesis can leverage asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic mixtures can isolate active enantiomers. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts binding conformations to factor Xa’s S1/S4 pockets, guiding synthetic prioritization of derivatives with optimal steric and electronic profiles . Post-synthesis, X-ray crystallography of inhibitor-enzyme complexes validates stereochemical alignment .
Q. How can solubility discrepancies of this compound in aqueous systems be systematically investigated?
- Methodological Answer : Conflicting solubility data may arise from pH-dependent ionization (carboxylic acid pKa ~4-5, amine pKa ~9-10). Researchers should:
- Perform pH-solubility profiling using potentiometric titration (e.g., CheqSol method).
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Explore co-solvency or salt formation (e.g., hydrochloride salts) to enhance solubility .
Data Contradiction Analysis
Q. What experimental approaches reconcile conflicting reports on the stability of this compound under oxidative conditions?
- Methodological Answer : Stability contradictions may stem from impurities (e.g., trace metals) or storage conditions. To resolve:
- Conduct accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products.
- Use electron paramagnetic resonance (EPR) to detect free radical intermediates in oxidative pathways.
- Compare results across inert (argon) vs. aerobic environments to isolate degradation mechanisms .
Experimental Design for Functionalization
Q. How can researchers optimize the synthesis of this compound amides for pharmacological screening?
- Methodological Answer : Amidation protocols using PCl₃/DMAP in anhydrous dichloromethane yield high-purity amides . Critical steps include:
- Pre-activation of the carboxylic acid with PCl₃ to form acyl chlorides.
- Slow amine addition to minimize side reactions (e.g., dimerization).
- Post-reaction quenching with aqueous NaHCO₃ to remove excess reagents.
- Purification via flash chromatography (silica gel, gradient elution) or recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
